molecular formula C29H27N3O4 B2983759 2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(4-phenoxyphenyl)acetamide CAS No. 872862-10-7

2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B2983759
CAS No.: 872862-10-7
M. Wt: 481.552
InChI Key: KMGYICHNLYMINW-UHFFFAOYSA-N
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Description

2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(4-phenoxyphenyl)acetamide is a complex organic compound that features a combination of indole, piperidine, and phenoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperidine moiety, and finally, the attachment of the phenoxyphenyl group. Common reagents used in these reactions include various acids, bases, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can also enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(4-phenoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole and piperidine moieties are known to interact with various receptors and enzymes, potentially modulating their activity. The phenoxyphenyl group may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological targets, leading to its observed biological activities.

Comparison with Similar Compounds

2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(4-phenoxyphenyl)acetamide can be compared with other similar compounds, such as:

    Indole derivatives: These compounds share the indole moiety and exhibit similar biological activities, but differ in their additional functional groups and overall structure.

    Piperidine derivatives: Compounds containing the piperidine moiety may have similar pharmacological properties, but their activity can vary based on the attached substituents.

    Phenoxyphenyl derivatives: These compounds share the phenoxyphenyl group and may exhibit similar binding affinities and specificities, but their overall activity is influenced by the rest of the molecule.

The uniqueness of this compound lies in its combination of these three moieties, which together contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O4/c33-27(31-17-7-2-8-18-31)20-32-19-25(24-11-5-6-12-26(24)32)28(34)29(35)30-21-13-15-23(16-14-21)36-22-9-3-1-4-10-22/h1,3-6,9-16,19H,2,7-8,17-18,20H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGYICHNLYMINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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